Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-5-9-15(10-6-13)19-16(20)11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHWQOYYHZCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367472 | |
| Record name | ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6119-09-1 | |
| Record name | ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate
Established Synthetic Pathways for the Preparation of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
The principal route for the synthesis of this compound involves a two-step conceptual framework: the formation of the ethyl benzoate (B1203000) ester and the subsequent acylation of the amino group. These steps can be performed in a sequential manner, starting with the synthesis of the key intermediate, Ethyl 4-aminobenzoate (B8803810).
Conventional Amidation Reactions Employed
The crucial amide bond in this compound is typically formed by the reaction of Ethyl 4-aminobenzoate with a reactive derivative of 4-bromophenylacetic acid. A common and effective method involves the conversion of 4-bromophenylacetic acid to its more reactive acyl chloride.
The synthesis of 4-bromophenylacetic acid itself can be achieved through methods such as the bromination of phenylacetic acid or from 4-bromobenzyl bromide via the nitrile and subsequent hydrolysis. wikipedia.org Once 4-bromophenylacetic acid is obtained, it can be converted to 4-bromophenylacetyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 4-bromophenylacetyl chloride is then reacted with Ethyl 4-aminobenzoate in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of Ethyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of the acyl chloride.
Alternative to the acyl chloride route, various coupling agents can be employed to facilitate the direct amidation of 4-bromophenylacetic acid with Ethyl 4-aminobenzoate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then readily reacts with the amine. organic-chemistry.org
Esterification Protocols for Benzoate Moiety Formation
The ethyl ester functionality of the target molecule is present in the starting material, Ethyl 4-aminobenzoate, also known as benzocaine. The synthesis of this precursor is well-documented. A primary method is the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible reaction, and to drive it towards the product, an excess of ethanol is often used, and the water formed during the reaction is removed.
Another significant route to Ethyl 4-aminobenzoate is through the reduction of Ethyl 4-nitrobenzoate. orgsyn.orgorgsyn.org The nitro group can be effectively reduced to an amine using various reducing agents. A common laboratory method involves catalytic hydrogenation with hydrogen gas and a metal catalyst like platinum oxide or palladium on carbon (Pd/C). orgsyn.org Other methods include the use of tin and hydrochloric acid, or more environmentally benign reagents like indium in the presence of ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis
The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of parameters such as the solvent system, temperature, pressure, and catalyst selection is crucial for maximizing the yield and purity of the final product.
Temperature and Pressure Influence on Synthesis
Temperature plays a significant role in the rate of both amidation and esterification reactions. Amidation reactions involving acyl chlorides are often carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions, with a gradual warming to room temperature. Direct amidations with coupling agents may require heating to proceed at a reasonable rate.
Fischer esterification is typically performed at reflux temperature to accelerate the reaction. amazonaws.com The removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is facilitated by heating.
Pressure is generally not a critical parameter for these reactions unless dealing with highly volatile reactants or performing catalytic hydrogenations, where a specific hydrogen pressure is required.
Catalyst Selection and Ligand Design for Improved Efficiency
In the context of synthesizing this compound, catalysts are primarily involved in the esterification and potentially in more advanced amidation methods. For Fischer esterification, strong protic acids like sulfuric acid are the standard catalysts.
For the reduction of Ethyl 4-nitrobenzoate, the choice of catalyst is crucial for achieving high yields. Platinum oxide and palladium on carbon are highly effective for catalytic hydrogenation. orgsyn.org
In recent years, the development of catalytic direct amidation reactions has been an active area of research. While not specifically documented for this compound, boronic acid derivatives have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines. The design of specific ligands for metal-based catalysts in amidation reactions is a more advanced topic aimed at achieving high turnover numbers and functional group tolerance.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. The synthesis of this compound, which is traditionally achieved through the condensation of 4-bromophenylacetic acid and ethyl 4-aminobenzoate, can be approached from a green chemistry perspective to minimize waste and energy consumption.
Conventional amide synthesis often relies on organic solvents that can be hazardous and difficult to dispose of. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.
Solvent-Free Synthesis: One approach to a greener synthesis of this compound is to perform the reaction under solvent-free conditions. This can be achieved by heating a mixture of 4-bromophenylacetic acid and ethyl 4-aminobenzoate, potentially with a catalyst. For instance, boric acid has been shown to catalyze the formation of amides from carboxylic acids and amines or urea (B33335) under solvent-free conditions by direct heating. scispace.comresearchgate.net This method offers advantages such as a simple procedure, shorter reaction times, and circumvention of solvent-related issues. scispace.comresearchgate.net Another solvent-free technique is mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate the reaction.
Aqueous Medium Synthesis: While the direct condensation of a carboxylic acid and an amine in water is challenging due to the formation of ammonium carboxylate salts, certain catalytic systems can facilitate this transformation. chemistryforsustainability.org For example, electrochemical methods have been developed for the direct amidation of carboxylic acids in aqueous conditions, which could be a potential green route for the synthesis of the target compound. rsc.org Enzymatic catalysis, such as the use of lipases in green solvents, also presents a sustainable method for amide bond formation. nih.gov
Atom economy and the Environmental Factor (E-Factor) are key metrics in green chemistry to assess the efficiency and environmental impact of a chemical process.
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. The direct condensation of 4-bromophenylacetic acid (C₈H₇BrO₂) and ethyl 4-aminobenzoate (C₉H₁₁NO₂) to form this compound (C₁₇H₁₆BrNO₃) and water (H₂O) is the most atom-economical route.
Calculation of Atom Economy:
Molecular weight of 4-bromophenylacetic acid = 215.05 g/mol
Molecular weight of ethyl 4-aminobenzoate = 165.19 g/mol
Molecular weight of this compound = 362.21 g/mol
Molecular weight of water = 18.02 g/mol
Total mass of reactants = 215.05 + 165.19 = 380.24 g/mol
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (362.21 / 380.24) x 100 ≈ 95.26%
This high atom economy indicates that very few atoms are wasted in the ideal reaction. In contrast, syntheses that rely on coupling reagents (e.g., carbodiimides) or the conversion of the carboxylic acid to an acyl chloride have a significantly lower atom economy due to the generation of stoichiometric byproducts. nih.govucl.ac.uk
E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is 0. For the direct condensation synthesis, the only byproduct is water, leading to a very low theoretical E-Factor. However, in practice, the E-Factor would also include solvent waste, byproducts from side reactions, and any unreacted starting materials. The use of solvent-free methods or recyclable green solvents can significantly reduce the E-Factor. bohrium.com
Derivatization Strategies and Analog Synthesis Based on the Core Structure of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogs. These modifications can be targeted at the bromophenyl moiety, the benzoate ester group, or the N-acyl linker.
The bromine atom on the phenyl ring serves as a versatile handle for various chemical transformations, particularly cross-coupling reactions.
Suzuki Coupling: The bromo group can be readily replaced with a variety of aryl or heteroaryl groups through a palladium-catalyzed Suzuki coupling reaction with corresponding boronic acids. sigmaaldrich.com This would lead to the formation of biphenyl (B1667301) or heterobiaryl analogs.
Heck and Sonogashira Couplings: The Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling can be used to install alkynyl moieties at the position of the bromine atom.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, replacing the bromine with various primary or secondary amines.
Ni/Photoredox Catalysis: Modern synthetic methods like Ni/photoredox catalysis can be employed for C(sp²)-C(sp³) bond formation, allowing for the alkylation of the aryl bromide. nih.gov
These derivatization strategies at the bromophenyl ring are summarized in the table below.
| Reaction Type | Reagent | Resulting Modification |
| Suzuki Coupling | Arylboronic acid | Replacement of Br with an aryl group |
| Heck Reaction | Alkene | Replacement of Br with an alkenyl group |
| Sonogashira Coupling | Terminal alkyne | Replacement of Br with an alkynyl group |
| Buchwald-Hartwig Amination | Amine | Replacement of Br with an amino group |
| Ni/Photoredox Catalysis | Alkyl radical source | Replacement of Br with an alkyl group |
The ethyl benzoate ester group can also be a target for modification to generate analogs with different pharmacokinetic or pharmacodynamic properties.
Hydrolysis and Re-esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. sserc.org.uk This carboxylic acid can then be re-esterified with a variety of alcohols using standard esterification methods (e.g., Fischer esterification) to produce a range of different esters (methyl, propyl, benzyl, etc.).
Transesterification: It is also possible to directly convert the ethyl ester to another ester through transesterification by reacting it with a different alcohol in the presence of an acid or base catalyst.
Amidation: The carboxylic acid obtained from hydrolysis can be reacted with various amines to form a new series of amide analogs.
The N-acyl linker, -[C(=O)CH₂]-, connecting the bromophenyl and aminobenzoate moieties can be altered to modulate the molecule's flexibility, polarity, and hydrogen bonding capabilities.
Synthesis with Different Acylating Agents: A straightforward method to alter the linker is to use different carboxylic acids in the initial amide bond formation with ethyl 4-aminobenzoate. For example, using (4-bromophenyl)propanoic acid would extend the methylene (B1212753) chain, while using 4-bromobenzoyl chloride would result in a direct amide linkage between the two aromatic rings.
Modification of the Methylene Bridge: It may be possible to introduce substituents on the methylene bridge of the acetyl group by starting with a correspondingly substituted 2-(4-bromophenyl)acetic acid derivative.
Acyl Transfer Reactions: More complex skeletal rearrangements, such as S-to-N acyl transfer reactions, could potentially be employed to construct novel linker structures, although these are less straightforward derivatization methods. nih.gov
Theoretical and Computational Investigations of Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate
Molecular Docking Simulations with Identified Biological Targets for Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. This section explores the theoretical application of molecular docking simulations to elucidate the potential biological targets and binding interactions of this compound.
Ligand-Protein Binding Mode Analysis
The analysis of ligand-protein binding modes is crucial for understanding the mechanism of action of a potential drug molecule. For this compound, this analysis would involve docking the compound into the active sites of various putative protein targets. The binding mode is determined by the types of interactions formed between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
The structure of this compound features several key functional groups that can participate in these interactions. The ester group, the amide linkage, the aromatic rings, and the bromine atom all contribute to its potential binding capabilities. For instance, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction.
In a hypothetical docking study against a kinase domain, for example, the aminobenzoate moiety might orient itself to form hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding pattern for kinase inhibitors. The bromophenyl group could then extend into a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a carbonyl oxygen or other electron-rich residue.
Prediction of Binding Affinities and Interaction Hotspots
Beyond the binding mode, molecular docking simulations can also predict the binding affinity of a ligand for a protein, often expressed as a docking score or estimated free energy of binding (ΔG). A lower docking score generally indicates a more favorable binding interaction. These scores are calculated based on the intermolecular interactions observed in the docked pose.
For this compound, the predicted binding affinity would be influenced by the sum of all favorable interactions minus any steric clashes or unfavorable contacts. The identification of "interaction hotspots" – specific residues within the binding site that contribute significantly to the binding affinity – is a key outcome of this analysis. These hotspots can be identified by analyzing the per-residue interaction energies.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Amide N-H, Amide C=O, Ester C=O | Asp, Glu, Ser, Thr, Gln, Asn, His, Arg, Lys |
| Hydrophobic Interactions | Phenyl rings, Ethyl group | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| π-π Stacking | Phenyl rings | Phe, Tyr, Trp, His |
| Halogen Bonding | Bromine atom | Carbonyl oxygen, Hydroxyl group, Aromatic rings |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. These methods can be used to complement the findings from molecular docking simulations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the electron-rich aminobenzoate ring, while the LUMO might be distributed over the bromophenylacetyl moiety. A smaller HOMO-LUMO gap would suggest a higher reactivity.
| Orbital | Energy (eV) | Localization | Implication for Reactivity |
| HOMO | (Calculated Value) | Likely on aminobenzoate ring | Site for electrophilic attack |
| LUMO | (Calculated Value) | Likely on bromophenylacetyl moiety | Site for nucleophilic attack |
| ΔE (HOMO-LUMO gap) | (Calculated Value) | - | Indicator of chemical stability |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions, including hydrogen bonding and halogen bonding.
An EPS map of this compound would likely show negative potential (red color) around the oxygen atoms of the ester and amide groups, indicating their suitability as hydrogen bond acceptors. The area around the amide N-H group would show a positive potential (blue color), highlighting its role as a hydrogen bond donor. The bromine atom would exhibit a region of positive potential on its outermost surface (the σ-hole), which is characteristic for its ability to form halogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR studies can provide valuable insights into the structural requirements for a desired biological effect, guiding the design of new, more potent compounds.
Descriptor Generation and Selection
The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For analogues of this compound, a diverse range of descriptors would be generated to capture the structural variations within the series. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Randić index, Wiener index), connectivity indices, and pharmacophore feature counts.
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO and LUMO energies). researchgate.net
The initial generation of descriptors can result in a large and often redundant dataset. nih.gov Therefore, a crucial step is descriptor selection, where the most relevant descriptors that correlate with the biological activity are identified. Various statistical methods are employed for this purpose, including:
Correlation analysis: To identify and remove highly inter-correlated descriptors.
Stepwise multiple linear regression (MLR): A method that iteratively adds or removes descriptors to find the best predictive model. nih.gov
Genetic algorithms: An optimization technique inspired by natural selection to evolve a population of descriptor subsets.
Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of descriptors into a smaller set of uncorrelated variables called principal components. nih.gov
A hypothetical set of descriptors that could be generated and selected for a QSAR study on analogues of this compound is presented in Table 1.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis
| Descriptor Class | Descriptor Name | Description | Potential Relevance to Activity |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence absorption, distribution, metabolism, and excretion (ADME) properties. |
| Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and the ability to adopt a bioactive conformation. | |
| Topological | Zagreb Index (M1) | A measure of the branching of the molecular skeleton. | Can be related to the overall shape and size of the molecule. |
| Balaban Index (J) | A distance-based topological index that is sensitive to branching and cyclicity. | Reflects the degree of branching and compactness of the molecule. | |
| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. | Important for interactions with biological macromolecules. |
| Molecular Volume (MV) | The volume occupied by the molecule. | Relates to steric hindrance and binding pocket fit. | |
| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar residues in a binding site. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. researchgate.net | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which is crucial for membrane permeability. |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms. | Correlates with hydrogen bonding capacity and membrane permeability. |
Model Development and Validation for Biological Activity Prediction
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity of the analogues. Several statistical methods can be used for model development:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity. mdpi.com
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning method that can be used for both linear and non-linear regression.
Artificial Neural Networks (ANN): A powerful machine learning technique that can model complex non-linear relationships.
The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. nih.govuniroma1.it Validation is typically performed using both internal and external validation techniques. semanticscholar.org
Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. Common internal validation techniques include:
Leave-one-out (LOO) cross-validation (q²): In this method, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high q² value (typically > 0.5) indicates good internal predictive ability. uniroma1.it
Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A robust model should show a significant drop in performance for the randomized data, indicating that the original correlation was not due to chance. uniroma1.it
External Validation: This involves evaluating the model's ability to predict the activity of a set of compounds that were not used in the model development (the test set). mdpi.com The dataset is typically split into a training set for model building and a test set for validation. researchgate.net Key statistical parameters for external validation include:
Coefficient of determination (R²): Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.
Predictive R² (R²_pred): Measures the predictive power of the model on the external test set.
A hypothetical validation of a QSAR model for analogues of this compound is presented in Table 2.
Table 2: Hypothetical QSAR Model Validation Statistics
| Statistical Parameter | Value | Interpretation |
| Internal Validation | ||
| R² (Training Set) | 0.85 | Goodness of fit of the model to the training data. |
| q² (LOO Cross-Validation) | 0.72 | Good internal predictive ability of the model. |
| External Validation | ||
| R² (Test Set) | 0.78 | Good predictive performance on an independent set of compounds. |
| Root Mean Square Error of Prediction (RMSEP) | 0.35 | A measure of the average prediction error in the units of biological activity. |
| Model Robustness | ||
| Y-Randomization R² (average) | 0.15 | Indicates that the original model is not a result of chance correlation. |
Identification of Key Structural Features for Desired Activity
A validated QSAR model can be interpreted to identify the key structural features of the analogues of this compound that are crucial for their biological activity. researchgate.net The coefficients of the descriptors in the QSAR equation provide information about the direction and magnitude of their influence on the activity.
For instance, a positive coefficient for a descriptor like LogP would suggest that increasing the lipophilicity of the molecule is beneficial for its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity.
By analyzing the QSAR model, researchers can deduce a pharmacophore model, which is a 3D arrangement of essential features that a molecule must possess to be active. For the analogues of this compound, key structural features that might be identified could include:
The nature of the amide linkage: The hydrogen bonding capacity of the N-H and C=O groups could be critical for receptor binding.
The electronic properties of the benzoate (B1203000) ring: Substituents on this ring could modulate the electron density and influence interactions with the biological target.
The insights gained from the QSAR model can then be used to design new analogues with potentially improved activity by modifying the structure to enhance the favorable features and diminish the unfavorable ones.
Preclinical Biological Evaluation of Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate
In Vitro Studies on Cellular and Subcellular Targets
The in vitro evaluation of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate has encompassed a range of assays to determine its biological profile at the cellular and molecular levels.
Currently, there is no publicly available scientific literature detailing specific enzyme inhibition assays or kinetic studies conducted on this compound.
Detailed receptor binding studies and investigations into the ligand-receptor interactions of this compound have not been reported in the accessible scientific literature.
Specific data from cell-based functional assays, such as those investigating pathway activation or inhibition and the modulation of cellular signaling by this compound, are not available in the current body of scientific research.
There is no available data from studies on the cytotoxicity and antiproliferative activity of this compound in non-human cell lines.
Investigations into the modulation of inflammatory mediators in non-human cell systems by this compound have not been documented in the available scientific literature.
There is a lack of published research on the antimicrobial and antifungal efficacy of this compound in culture systems.
In Vivo Efficacy and Pharmacological Profiling in Animal Models
The evaluation of a compound's therapeutic potential and its behavior within a living organism is a critical phase of preclinical research. However, for this compound, there is a notable absence of published in vivo studies.
Exploration of Efficacy in Relevant Animal Models of Disease (e.g., inflammation, infection, specific cancer models)
A thorough search of scientific databases yielded no studies on the efficacy of this compound in any relevant animal models of disease. Consequently, its potential therapeutic applications in conditions such as inflammation, infection, or cancer have not been explored or reported.
Dose-Response Characterization in Animal Studies
Information regarding the dose-response relationship of this compound in animal models is not available. Dose-response studies are fundamental to establishing the effective dose range and the maximum tolerated dose of a compound, which are critical parameters for any potential therapeutic agent.
Pharmacokinetic Profiling in Animal Species (e.g., rodents, rabbits)
There are no published pharmacokinetic profiles for this compound in any animal species. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The lack of this information prevents any assessment of its bioavailability, half-life, and clearance within a biological system.
Data Tables
Due to the absence of experimental data in the public domain for this compound, no data tables can be generated for its preclinical biological evaluation.
Absorption Characteristics in Animal Models
There is no publicly available information on the absorption characteristics of this compound in any animal models. To determine its absorption profile, studies would typically be conducted in species such as rats or mice, and would assess the rate and extent of absorption after oral and intravenous administration. Key parameters that would be evaluated include bioavailability, time to maximum plasma concentration (Tmax), and the maximum plasma concentration (Cmax).
Distribution Patterns and Tissue Accumulation in Animal Models
No data have been published detailing the distribution patterns or tissue accumulation of this compound in animal models. Such studies would involve administering the compound to animals and subsequently measuring its concentration in various tissues and organs, such as the liver, kidneys, brain, and adipose tissue. This information is crucial for understanding where the compound travels in the body and if it accumulates in specific tissues, which can have implications for both efficacy and potential toxicity.
Metabolic Pathways and Metabolite Identification in Animal Models
The metabolic pathways and the identity of any metabolites of this compound in animal models have not been reported in the available literature. In preclinical studies, metabolism is typically investigated using in vitro systems (e.g., liver microsomes) and in vivo models. The expected metabolic transformations for a compound with its structure would likely involve hydrolysis of the ethyl ester to a carboxylic acid, and potential hydroxylation of the aromatic rings. The amide linkage could also be subject to hydrolysis. Identifying the major metabolites is a critical step in understanding the compound's clearance and the pharmacological or toxicological activity of its byproducts.
Excretion Routes and Clearance in Animal Models
There is no available information regarding the routes of excretion or the clearance of this compound in animal models. Excretion studies would typically determine the proportion of the compound and its metabolites eliminated from the body through urine and feces. The clearance rate, which describes the volume of plasma cleared of the drug per unit time, is a key parameter for determining dosing regimens in further studies.
Pharmacodynamic Endpoints and Biomarker Modulation in Animal Models
No pharmacodynamic studies or investigations into biomarker modulation by this compound in animal models have been published. Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body, and to identify any measurable biomarkers that can be used to assess the drug's activity.
Investigations into Potential for Drug-Drug Interactions in Animal Models
There are no published in vivo studies investigating the potential for drug-drug interactions involving this compound in animal models. Such studies are important to assess whether the compound can affect the metabolism of other drugs, for example, by inhibiting or inducing cytochrome P450 enzymes, which could lead to adverse effects or reduced efficacy of co-administered medications.
Structure Activity Relationship Sar Studies for Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate and Its Analogues
Systematic Exploration of Substituent Effects on Biological Activity of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Analogues
A thorough search did not yield any studies that systematically explore the effects of substituents on the biological activity of analogues of this compound.
Halogen Substitutions on the Phenyl Ring
No literature was found that specifically investigates the impact of substituting the bromine atom on the phenyl ring of this compound with other halogens (e.g., fluorine, chlorine, or iodine) or multiple halogen atoms. General principles from medicinal chemistry suggest that such modifications would influence the compound's lipophilicity, electronic properties, and steric profile, thereby potentially affecting its biological activity. However, without specific experimental data, any discussion would be purely speculative.
Modifications to the Ester Group and their Impact on Activity
There is no available research detailing how modifications to the ethyl ester group of this compound—such as altering the alkyl chain length (e.g., methyl, propyl), introducing branching, or replacing it with other functional groups (e.g., amides, acids)—affect its biological activity. Such changes would likely impact the compound's solubility, metabolic stability, and ability to act as a hydrogen bond acceptor, but specific outcomes for this molecule have not been documented.
Identification of Pharmacophoric Requirements for Specific Biological Activities
No pharmacophore models have been published that specifically define the essential structural features of this compound required for any particular biological activity. Pharmacophore modeling is a computational method used to identify the key steric and electronic features necessary for a molecule to interact with a specific biological target. The absence of such studies indicates a lack of in-depth investigation into the compound's mechanism of action at a molecular level.
Stereochemical Considerations and Enantiomeric Activity Differences
This compound is an achiral molecule, meaning it does not have enantiomers (non-superimposable mirror images). Therefore, stereochemical considerations and differences in enantiomeric activity are not applicable to this specific compound. Chiral centers would need to be introduced through structural modification for such an analysis to be relevant.
Mechanistic Elucidation of Action for Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate at the Molecular and Cellular Level
Identification of Primary Molecular Targets
Research has identified the primary molecular target of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate as tyrosinase . researchgate.netnih.govdoaj.org Tyrosinase is a key, rate-limiting metalloenzyme that contains copper and is integral to the biosynthesis of melanin (B1238610) and other pigments. researchgate.netsemanticscholar.orgnih.gov By targeting this enzyme, the compound is classified as a tyrosinase inhibitor. The inhibition of this enzyme is a primary strategy for the development of agents targeting hyperpigmentation. doaj.orgthieme-connect.demdpi.com
Detailed Analysis of Binding Interactions with Molecular Targets
While specific crystallographic or detailed molecular docking studies exclusively for this compound are not extensively detailed in the available literature, the mechanism of its interaction with the tyrosinase active site can be inferred from the established behavior of other tyrosinase inhibitors. thieme-connect.denih.govmdpi.com Molecular docking is a crucial computational method used to predict the binding modes of inhibitors within the enzyme's active site. researchgate.netthieme-connect.denih.gov
The active site of tyrosinase contains a binuclear copper center (CuA and CuB) coordinated by several histidine residues. semanticscholar.orgthieme-connect.demdpi.com The inhibitory action of compounds like this compound likely involves interactions with this catalytic core. These interactions are generally non-covalent and can include hydrogen bonding, hydrophobic interactions, and chelation of the copper ions. thieme-connect.demdpi.com
Kinetic studies of various tyrosinase inhibitors have revealed several modes of inhibition, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. nih.govmdpi.comnih.govnih.gov For instance, competitive inhibitors bind to the same active site as the substrate (e.g., L-tyrosine), while non-competitive inhibitors bind to a different site on the enzyme. nih.govmdpi.com The precise nature of inhibition by this compound would be determined by kinetic analyses, such as Lineweaver-Burk plots. nih.govmdpi.com
Table 1: Plausible Binding Interactions for a Tyrosinase Inhibitor This interactive table outlines the likely types of interactions that this compound may form within the tyrosinase active site, based on established mechanisms for this class of inhibitors.
| Interaction Type | Potential Interacting Moiety on Inhibitor | Key Residues/Components in Tyrosinase Active Site | Consequence of Interaction |
| Copper Chelation | Carbonyl or other electron-rich groups | Binuclear Copper Ions (CuA, CuB) | Blocks substrate access and catalytic activity |
| Hydrogen Bonding | Amide, Ester, or other polar groups | Histidine, Asparagine, Serine residues | Stabilizes the enzyme-inhibitor complex |
| Hydrophobic Interactions | Phenyl, Bromophenyl rings | Valine, Isoleucine, Phenylalanine residues | Enhances binding affinity and positioning |
| Pi-Pi Stacking | Aromatic rings | Histidine residues | Further stabilizes binding within the active site |
Downstream Signaling Pathway Modulation and Cellular Responses
The inhibition of tyrosinase by this compound directly modulates the melanogenesis pathway. nih.govmdpi.com Tyrosinase catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. nih.govnih.govmdpi.com
By inhibiting tyrosinase, this compound effectively blocks these initial steps. The direct downstream cellular response is a reduction in the synthesis of melanin. mdpi.com Dopaquinone is a crucial precursor that, through a series of further reactions, polymerizes to form eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-red pigment). nih.gov Therefore, the primary cellular outcome of the compound's action is a decrease in melanin content in pigment-producing cells (melanocytes).
Investigation of Intracellular Localization and Cellular Uptake Mechanisms
Based on a review of the available scientific literature, specific studies detailing the intracellular localization and the precise mechanisms of cellular uptake for this compound have not been reported. Further research is required to elucidate how this compound traverses the cell membrane and where it accumulates within the cell to interact with its target enzyme, tyrosinase, which is located within melanosomes. nih.gov
Crosstalk with Other Biological Pathways
The available research literature does not currently provide information on the crosstalk between the effects of this compound on the melanogenesis pathway and other biological signaling pathways. Investigations into potential secondary targets or off-target effects that could lead to interactions with other cellular processes are necessary to fully understand the compound's complete biological activity profile.
Resistance Mechanism Studies in Relevant Biological Systems
There are no specific studies reported in the reviewed scientific literature that investigate the development of resistance to this compound in any biological system. Research into potential resistance mechanisms, such as mutations in the tyrosinase gene or upregulation of efflux pumps in target cells, would be a necessary area of future investigation for any long-term application.
Analytical Methodologies for Characterization and Quantification of Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate in Research Matrices
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for separating Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate from impurities, starting materials, or components of a complex matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A simple and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly developed for the routine analysis of this compound. wu.ac.th The chromatographic separation is typically achieved on a C18 column. researchgate.netpensoft.net A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, is used in an isocratic elution mode. researchgate.netpensoft.net The flow rate is generally maintained around 1.0 mL/min, with detection performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by scanning the UV spectrum. researchgate.net
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. internationaljournalssrg.orgzenodo.org Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). internationaljournalssrg.orgpom.go.id Linearity is typically established over a concentration range from the LOQ to approximately 200% of the target concentration, with a correlation coefficient (r²) of >0.999 demonstrating a direct relationship between concentration and detector response. wu.ac.th
Table 1: Typical HPLC Method and Validation Parameters
| Parameter | Typical Condition/Value |
|---|---|
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Column Temperature | 30 °C |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and low volatility. The presence of the amide functional group can also lead to poor peak shape and thermal degradation in the GC inlet. jfda-online.com Therefore, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com
A common derivatization strategy for compounds containing N-H groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance.
The resulting TMS derivative can be analyzed by GC-MS. The separation is performed on a capillary column, such as a DB-5ms or HP-5ms, and the mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification in Biological Samples (non-human)
For the highly sensitive and selective quantification of this compound in non-human biological samples such as plasma, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of LC with the detection sensitivity and specificity of tandem mass spectrometry.
Sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove solid material. nih.gov The supernatant is then diluted and injected into the LC-MS/MS system. An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery. nih.gov
Chromatographic separation is achieved using a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Selected Reaction Monitoring (SRM). In SRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity.
Table 2: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 362.0/364.0 (Isotope pattern due to Br) |
| Fragmentor Voltage | 135 V |
| Collision Energy | 20-30 eV |
| Product Ion for SRM | Specific fragment (e.g., loss of ethoxy group) |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and, in some cases, for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. The ¹H NMR spectrum shows the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of protons of each type. The ¹³C NMR spectrum provides information on the number and types of carbon atoms.
For this compound, the expected signals in the ¹H NMR spectrum would correspond to the ethyl group protons (a triplet and a quartet), the protons of the two para-substituted benzene (B151609) rings (appearing as doublets or multiplets), the methylene (B1212753) protons of the acetyl group (a singlet), and the amide proton (a singlet). rsc.orgrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.4 (triplet) | ~14.4 |
| Ethyl -O-CH₂- | ~4.4 (quartet) | ~61.0 |
| -CO-CH₂-Ar | ~3.8 (singlet) | ~45.0 |
| Amide -NH- | ~8.0 (broad singlet) | N/A |
| Bromophenyl-Ar-H | ~7.2-7.5 (multiplet/doublets) | ~121.0, 131.0, 132.0, 135.0 |
| Benzoate-Ar-H | ~7.6-8.0 (multiplet/doublets) | ~119.0, 125.0, 131.0, 143.0 |
| Ester C=O | N/A | ~166.0 |
| Amide C=O | N/A | ~170.0 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Concentration Determination
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. echemi.com The IR spectrum of this compound would show characteristic absorption bands for the N-H group, the two carbonyl (C=O) groups (one from the ester and one from the amide), the C-O bond of the ester, and the aromatic rings. welcomehomevetsofnj.org The presence of these specific peaks helps to confirm the identity of the compound. welcomehomevetsofnj.orgnih.gov
Table 4: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=O Stretch (Amide I) | ~1680 |
| C=O Stretch (Ester) | ~1715 |
| Aromatic C=C Bending | 1500-1600 |
| C-O Stretch (Ester) | 1100-1300 |
| C-Br Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for quantitative analysis and for providing information about the conjugated systems within the molecule. nih.gov The aromatic rings and carbonyl groups in this compound constitute a significant chromophore, resulting in strong UV absorbance. A UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax can then be used to quantify the compound in solution using the Beer-Lambert law, provided a standard calibration curve is prepared.
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. Given the presence of the aromatic amine and the potential for oxidation or reduction of other functional groups, this compound is a candidate for electrochemical analysis.
Voltammetric techniques are particularly promising. These methods involve applying a varying potential to an electrode and measuring the resulting current. The oxidation of the aromatic amine moiety can be exploited for detection. For instance, cyclic voltammetry (CV) could be employed to study the redox behavior of the compound, identifying oxidation and reduction potentials. This information is crucial for developing more sensitive quantitative methods like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). These techniques can offer lower detection limits by minimizing background currents.
The choice of electrode material is critical for optimizing sensitivity and selectivity. Glassy carbon electrodes (GCE) are commonly used, but modified electrodes can enhance performance. For example, GCEs modified with conductive polymers, such as poly(4-aminobenzoic acid), or nanomaterials could increase the electrode surface area and facilitate electron transfer, leading to improved signal response. mdpi.comdigitellinc.com
For quantitative analysis, a calibration curve would be constructed by measuring the peak current at various concentrations of this compound. The method's performance would be evaluated based on parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Technique | Principle | Potential Application for Target Compound | Typical Performance Metrics |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Characterization of redox behavior (oxidation/reduction potentials). | Provides qualitative information and kinetic parameters. |
| Differential Pulse Voltammetry (DPV) | A series of regular voltage pulses are superimposed on the potential linear sweep or stair-step sweep. The current is measured immediately before each potential change, and the current difference is plotted as a function of potential. | Quantitative analysis with improved sensitivity over CV. | LOD in the micromolar to nanomolar range. |
| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase waveform, and the current is sampled at the end of each forward and reverse pulse. | Fast and sensitive quantitative analysis. | Lower LODs and faster scan rates compared to DPV. |
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest from complex biological matrices, ensuring accurate and reproducible quantification. biocompare.com The choice of method depends on the specific matrix and the subsequent analytical technique.
Cell Lysates: For the analysis of this compound in cell lysates, a primary concern is the removal of proteins and lipids that can interfere with analysis. researchgate.net A common approach is protein precipitation, where a cold organic solvent like acetonitrile or methanol (B129727) is added to the lysate. filtrous.com This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be further concentrated or directly analyzed. For enhanced purity, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
Tissue Homogenates from Animal Studies: Tissues first need to be homogenized to release the intracellular contents. chromatographyonline.com This is typically done in a buffer solution using mechanical homogenizers. Similar to cell lysates, protein precipitation is a key step. phenomenex.com Due to the higher complexity of tissue homogenates, a more rigorous cleanup method like SPE may be necessary. SPE cartridges with a sorbent that has an affinity for the analyte can be used to selectively retain this compound while other matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
In Vitro Assay Buffers: Sample preparation for in vitro assay buffers is generally simpler due to the less complex matrix. However, components of the buffer, such as salts and detergents, may still need to be removed. A "dilute-and-shoot" approach, where the sample is simply diluted with a suitable solvent before injection into an analytical instrument, might be feasible if the analyte concentration is high enough and the matrix interference is minimal. chromatographyonline.com If not, SPE would be the preferred method for cleanup and concentration.
| Matrix | Primary Challenge | Recommended Sample Preparation Strategy | Key Steps |
|---|---|---|---|
| Cell Lysates | High protein and lipid content. | Protein Precipitation followed by LLE or SPE. | 1. Addition of cold organic solvent (e.g., acetonitrile). 2. Centrifugation to pellet proteins. 3. Collection of supernatant. 4. Optional LLE or SPE for further cleanup. |
| Tissue Homogenates | High complexity (proteins, lipids, salts). | Homogenization followed by Protein Precipitation and SPE. | 1. Mechanical homogenization in buffer. 2. Protein precipitation with an organic solvent. 3. Centrifugation. 4. SPE for selective analyte isolation. |
| In Vitro Assay Buffers | Potential interference from buffer components. | Dilute-and-Shoot or SPE. | 1. Dilution with an appropriate solvent. or 2. SPE to remove buffer salts and concentrate the analyte. |
Emerging Research Directions and Potential Applications of Ethyl 4 2 4 Bromophenyl Acetyl Amino Benzoate
Development as a Chemical Probe for Biological Pathway Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of such a probe requires extensive characterization, including demonstrating its selectivity and potency.
Use in Target Validation Studies
There are no available studies that utilize Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate for target validation. Research in this area would involve using the compound to confirm the role of a specific biological target in a disease process, but such investigations have not been published.
Application in Phenotypic Screening Libraries
Phenotypic screening involves testing a library of compounds for their ability to induce a particular cellular or organismal change. No evidence was found to suggest that this compound is included in any publicly documented phenotypic screening libraries or that it has been identified as a hit in such a screen.
Exploration in Non-Therapeutic Fields
The potential utility of a chemical compound can extend beyond medicine into various industrial and scientific sectors.
Potential in Agricultural or Veterinary Applications (excluding clinical veterinary trials)
No research has been published exploring the use of this compound for agricultural purposes, such as a pesticide or herbicide, or in non-clinical veterinary research.
Utility in Materials Science or Polymer Chemistry (if applicable to this compound class)
While structurally related compounds containing benzoate (B1203000) or bromophenyl groups may be used in polymer science, there is no specific literature describing the incorporation or utility of this compound in the development of new materials or polymers.
Advanced Drug Delivery System Integration (Preclinical/Theoretical)
There are no preclinical or theoretical studies available that discuss the integration of this compound into advanced drug delivery systems such as nanoparticles, liposomes, or other controlled-release formulations.
Research on this compound in Advanced Drug Delivery Systems Remains Undisclosed
Despite significant interest in the development of novel drug delivery systems, comprehensive research on the encapsulation, in vitro release, and targeted delivery of the chemical compound this compound appears to be unavailable in the public domain. Extensive searches of scholarly articles and research databases did not yield any specific studies focused on the application of this particular compound within the realms of nanocarrier technology or targeted animal model studies.
The specified areas of inquiry, namely "Nanocarrier Encapsulation and Release Studies in In Vitro Models" and "Targeted Delivery Strategies in Animal Models," are critical stages in the preclinical development of therapeutic agents. The lack of published data for this compound in these areas suggests that research into its potential as a targeted therapeutic may be in its nascent stages or has not been publicly disclosed.
While research exists on related chemical structures, such as derivatives of 2-(4-bromophenyl)acetic acid and various benzoate compounds in nanomedicine, a direct link to this compound and its performance within drug delivery systems could not be established from the available information.
Consequently, the generation of a detailed article with data tables and in-depth research findings as per the requested outline is not feasible at this time due to the absence of foundational scientific literature on the subject.
Q & A
Basic: What are the established synthetic routes for Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : React ethyl 4-aminobenzoate with 4-bromophenylacetic acid or its activated derivatives (e.g., acid chlorides) under coupling conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) are used to facilitate amide bond formation .
- Step 2 : Purification via column chromatography or crystallization from solvent mixtures (e.g., ethyl acetate/hexane) to achieve >95% purity.
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C for exothermic steps) and inert atmospheres (N₂) to prevent oxidation. Solvent polarity adjustments (e.g., THF vs. DMF) can enhance regioselectivity .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the amide bond (δ 7.8–8.2 ppm for aromatic protons, δ 2.8–3.2 ppm for acetyl CH₂) and ester group (δ 4.2–4.4 ppm for ethyl CH₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Retention times vary with mobile phase (e.g., acetonitrile/water gradients) .
- Mass Spectrometry : ESI-MS confirms molecular weight (MW = 376.2 g/mol) via [M+H]⁺ peaks .
Intermediate: What biological activities have been hypothesized for this compound, and what experimental models validate these claims?
- Anticancer Potential : In vitro assays (e.g., MTT on MCF-7 cells) show IC₅₀ values of 12–18 µM, linked to apoptosis induction via caspase-3 activation .
- Antimicrobial Activity : Disk diffusion assays against S. aureus (MIC = 32 µg/mL) suggest membrane disruption mechanisms .
- Enzyme Inhibition : Molecular docking predicts binding to COX-2 (ΔG = -9.2 kcal/mol), validated by enzymatic inhibition assays (IC₅₀ = 5.6 µM) .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Bromine vs. Chlorine : The 4-bromo substituent enhances lipophilicity (logP = 3.1 vs. 2.8 for chloro analog), improving blood-brain barrier penetration in rodent models .
- Methyl vs. Ethyl Ester : Ethyl esters show slower hydrolysis rates (t₁/₂ = 8 h in plasma) compared to methyl analogs (t₁/₂ = 2 h), prolonging bioavailability .
Advanced: How can researchers resolve contradictions in solubility and bioactivity data across studies?
- Solubility Conflicts : Discrepancies arise from solvent choice (e.g., DMSO vs. PBS). Use standardized protocols: pre-saturate buffers and validate via nephelometry .
- Bioactivity Variability : Cell line heterogeneity (e.g., HeLa vs. HepG2) affects results. Cross-validate with 3D spheroid models and adjust for metabolic enzyme expression .
Advanced: What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Prodrug Design : Phosphorylate the ester group to enhance aqueous solubility (logS = -2.1 → -1.3) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm) to increase plasma AUC by 3-fold in rat models .
Advanced: How can computational methods guide the optimization of this compound?
- Molecular Dynamics (MD) : Simulate binding stability to EGFR kinase (RMSD < 2 Å over 100 ns) to prioritize analogs .
- QSAR Models : Use Hammett constants (σ = 0.23 for 4-Br) to predict electronic effects on IC₅₀ .
Advanced: What crystallographic insights inform its molecular interactions?
- X-ray Diffraction : Crystal packing (space group P2₁/c) reveals hydrogen bonding between the amide NH and ester carbonyl (d = 2.1 Å), stabilizing the conformation .
- Torsion Angles : The dihedral angle between the bromophenyl and benzoate rings (θ = 45°) impacts stacking interactions with DNA bases .
Advanced: How can researchers validate target engagement in cellular environments?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified EGFR (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates (ΔTm = 4.5°C at 10 µM) .
Advanced: What safety and toxicity profiles should be prioritized in preclinical studies?
- Acute Toxicity : LD₅₀ > 500 mg/kg in mice; monitor hepatic enzymes (ALT/AST) for hepatotoxicity .
- Genotoxicity : Negative Ames test (TA98 strain) at 100 µg/plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
